molecular formula C24H22N2O3 B1140515 Tetramethylrhodamine isothiocyanate CAS No. 107347-53-5

Tetramethylrhodamine isothiocyanate

Cat. No.: B1140515
CAS No.: 107347-53-5
M. Wt: 386.4 g/mol
InChI Key: GWDSMXGVMUDVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethylrhodamine isothiocyanate is a bright orange-fluorescent dye commonly used in various scientific applications. It is particularly known for its use in cellular imaging, where it is conjugated to antibodies and proteins. The dye has an excitation peak ideally suited to the 532 nm laser line, making it highly effective for fluorescence microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylrhodamine isothiocyanate is typically synthesized through the reaction of tetramethylrhodamine with thiophosgene or its derivatives. The reaction involves the conversion of the amine group of tetramethylrhodamine to an isothiocyanate group using thiophosgene under controlled conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more sustainable reagents. For example, a multicomponent reaction using isocyanides, elemental sulfur, and catalytic amounts of amine bases has been developed. This method is optimized for sustainability, using benign solvents and moderate heating .

Chemical Reactions Analysis

Types of Reactions: Tetramethylrhodamine isothiocyanate primarily undergoes substitution reactions, particularly with amine groups. The isothiocyanate group reacts with primary amines to form stable thiourea linkages .

Common Reagents and Conditions:

Major Products: The major product formed from the reaction of this compound with primary amines is a thiourea derivative. This product is commonly used in bioconjugation applications .

Scientific Research Applications

Tetramethylrhodamine isothiocyanate is extensively used in various fields of scientific research:

Mechanism of Action

Tetramethylrhodamine isothiocyanate exerts its effects through its fluorescent properties. When conjugated to biomolecules, it allows for the visualization of cellular structures and processes under a fluorescence microscope. The dye accumulates in specific cellular compartments, providing bright and stable fluorescence signals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific excitation and emission properties, making it highly suitable for certain types of fluorescence microscopy. Its ability to form stable thiourea linkages with primary amines also makes it a valuable tool in bioconjugation .

Properties

IUPAC Name

3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDSMXGVMUDVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910299
Record name 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71639-08-2, 107347-53-5
Record name NSC243811
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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